molecular formula C5H2BrClN4 B1447162 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1935930-11-2

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B1447162
CAS RN: 1935930-11-2
M. Wt: 233.45 g/mol
InChI Key: XCRIHEKACCATGR-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine is a pyrimidine derivative . Pyrimidine derivatives are used in the preparation of related heterocycles as DNA-dependent protein kinase inhibitors for the treatment of diseases .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various methods . One method involves the use of 5-bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide, which are dissolved by DMF and then heated at 60 °C and stirred for 12 hours .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine: derivatives have been synthesized as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is a promising strategy for cancer therapy, targeting tumor cells selectively. These compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range, indicating their potential as effective anticancer agents .

Synthesis of Pyrimidine Derivatives

This compound is utilized in the synthesis of a wide range of pyrimidine derivatives . These derivatives are of interest due to their structural similarity to nucleotides and their potential as DNA-dependent protein kinase inhibitors. This application is particularly relevant for the development of new treatments for diseases where DNA repair mechanisms are compromised .

Biological Activity and Molecular Modeling

The biological activity of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine scaffolds has been extensively studied through molecular modeling investigations . These studies help in understanding the interaction of these compounds with biological targets, which is essential for the design of new drugs with improved efficacy and reduced side effects.

Heterocyclic Compound Synthesis

As a heterocyclic compound, 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine is used in the synthesis of other complex heterocyclic structures. These structures are valuable in various scientific fields, including pharmaceuticals, due to their diverse biological activities.

Catalysis in Organic Reactions

This compound has potential applications as a catalyst in organic reactions. Its unique structure can facilitate various chemical transformations, making it a valuable tool in synthetic chemistry.

Therapeutic Agent Development

Research into 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine also includes its evaluation as a potential therapeutic agent. Its properties are being explored for the development of new medications that can treat a variety of conditions.

Safety and Hazards

In case of skin contact with 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . It should be stored in a dark place, under -20°C .

Future Directions

Pyrazolo[3,4-d]pyrimidine and related compounds have potential for further exploration due to their inhibitory activity against CDK2 . They could be used in the treatment of various cancers, including colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma .

properties

IUPAC Name

3-bromo-5-chloro-2H-pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRIHEKACCATGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC2=C(NN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 2
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 3
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 4
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 6
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

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